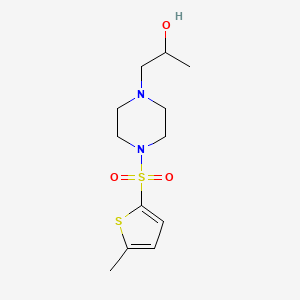

1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

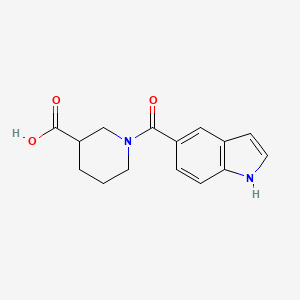

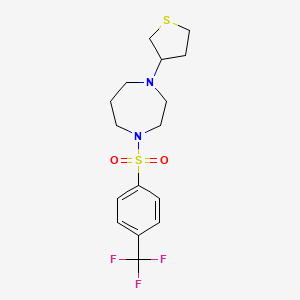

The compound “1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene ring and the piperazine ring could impart certain properties to the compound, such as stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene ring, for example, is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationships

The compound 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol, due to its complex structure, plays a significant role in the field of chemical synthesis, offering a versatile framework for developing various pharmacologically active agents. The structure of the compound, characterized by the presence of sulfonyl and piperazine groups, has been a focal point for synthesizing derivatives with targeted biological activities.

Antibacterial Agents

Research has explored the synthesis and antibacterial activity of compounds derived from similar structures, focusing on their efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. This indicates the potential of derivatives for developing new antibacterial agents (Matsumoto & Minami, 1975).

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, designed and synthesized, highlighted the compound's role in developing adenosine A2B receptor antagonists. These antagonists exhibit subnanomolar affinity and high selectivity, suggesting their potential in therapeutic applications (Borrmann et al., 2009).

Antimicrobial Activities

The synthesis of novel triazole derivatives from structures incorporating similar moieties has been reported, with some compounds demonstrating good to moderate activities against various microorganisms. This points to the application of such derivatives in combating microbial infections (Bektaş et al., 2007).

Melanocortin-4 Receptor Ligands

Derivatives from tetrahydrothiophenes and tetrahydrofurans studies, related to the compound, have shown binding affinities at the human melanocortin-4 receptor, indicating their potential as ligands for therapeutic targets (Tran et al., 2008).

5-HT7 Receptor Antagonists

The preparation of piperazine derivatives has led to the identification of potent 5-HT7 receptor antagonists, showcasing the compound's utility in neurochemical modulation (Yoon et al., 2008).

Cytotoxicity and Tubulin Polymerization Inhibitors

Through molecular hybridization, derivatives mimicking sulfonyl piperazines were synthesized and evaluated for their cytotoxicity against various cancer cell lines. This research demonstrates the compound's relevance in cancer therapy, particularly in inhibiting tubulin polymerization (Jadala et al., 2019).

properties

IUPAC Name |

1-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S2/c1-10(15)9-13-5-7-14(8-6-13)19(16,17)12-4-3-11(2)18-12/h3-4,10,15H,5-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEXOMSRWZMGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)

![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)

![2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol](/img/structure/B2894123.png)

![Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894126.png)

![N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2894129.png)